molecular formula C12H23NO2 B2888309 1-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)cyclohexan-1-ol CAS No. 1498273-02-1

1-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)cyclohexan-1-ol

Cat. No. B2888309
CAS RN: 1498273-02-1
M. Wt: 213.321
InChI Key: MAMCHOHLVLEYIB-UHFFFAOYSA-N
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Description

This compound is a type of alkylaminophenol . Alkylaminophenols are a class of heterocycle compounds containing amine and phenol groups . They have been used frequently in cancer treatment due to their high antioxidant properties and the fact that they can be found through natural and synthetic ways .


Synthesis Analysis

The compound is synthesized by the Petasis reaction . The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid . The reaction conditions are mild, making it preferred in many applications .


Molecular Structure Analysis

The structural analysis of the molecule is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by the computational spectral studies . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include ring-opening, ring-closing, and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are determined by various factors such as bond lengths, dihedral and bond angles, HOMO and LUMO energies, NLO analysis, thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), vibrational frequencies, electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine and its derivatives, including 1-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)cyclohexan-1-ol, are pivotal in drug discovery due to their versatile scaffold which contributes to the stereochemistry of molecules and offers a wide range of biological activities. The non-planarity of the pyrrolidine ring, referred to as “pseudorotation,” enhances the three-dimensional coverage of molecules, making it an ideal component for developing compounds with selectivity towards specific biological targets. Pyrrolidine derivatives have been reported to possess various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, highlighting their potential in therapeutic applications (Giovanna Li Petri et al., 2021).

Chemical Modification and Biological Activity

The chemical modification of pyrrolidine derivatives, such as hydroxymethylation, influences their biological activity by altering their pharmacokinetic properties and interaction with biological targets. The introduction of functional groups, such as hydroxymethyl, can enhance the solubility, stability, and bioavailability of these compounds, making them more effective as therapeutic agents. The stereochemistry introduced by the pyrrolidine ring and its derivatives plays a crucial role in their interaction with biological targets, affecting the efficacy and selectivity of drug candidates (Giovanna Li Petri et al., 2021).

Potential Applications in Molecular Chemistry

The structural characteristics of pyrrolidine derivatives, such as this compound, open up possibilities for their application in molecular chemistry, particularly in the development of supramolecular assemblies, molecular recognition systems, and catalysts. Their ability to form stable chelating complexes with metallic atoms through coordination bonding makes them useful in corrosion inhibition, highlighting their application potential beyond pharmaceuticals, in materials science and industrial processes (C. Verma et al., 2020).

Future Directions

The future directions for this compound could involve further exploration of its potential uses in medical applications, particularly in cancer treatment . Additionally, more research could be done to investigate its structural properties by quantum chemical calculations .

properties

IUPAC Name

1-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c14-9-11-5-4-8-13(11)10-12(15)6-2-1-3-7-12/h11,14-15H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMCHOHLVLEYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN2CCCC2CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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